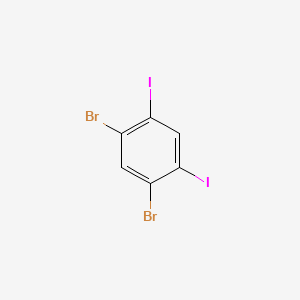

1,5-Dibromo-2,4-diiodobenzene

説明

The Versatility of Halogenated Aromatic Scaffolds

Halogenated aromatic compounds are pivotal in the creation of a wide array of functional molecules and advanced materials. Their utility stems from the carbon-halogen bond, which can be selectively activated to participate in various chemical transformations. mdpi.com These scaffolds are frequently employed in the synthesis of pharmaceuticals, agrochemicals, and polymers. mdpi.comsmolecule.com The presence of halogens can also significantly influence the electronic properties and biological activity of a molecule. For instance, halogenated spirooxindoles have shown promise as targeted anticancer agents due to improved binding affinity with molecular targets. nih.gov

In materials science, polyhalogenated benzenes are precursors to complex architectures, including graphene nanoribbons and polymeric films. researchgate.net The ability to sequentially and selectively replace halogen atoms allows for the precise construction of intricate molecular frameworks. This step-wise functionalization is crucial for developing materials with tailored electronic and photophysical properties.

Regioselective Dihalogenation: A Strategic Approach

The precise placement of different halogens on a benzene (B151609) ring, known as regioselective dihalogenation, is a powerful strategy in synthetic chemistry. acs.org This method allows for controlled, stepwise reactions where one halogen can be selectively reacted while the other remains intact for subsequent transformations. The differing reactivity of various halogens (iodine being more reactive than bromine, which is more reactive than chlorine) in cross-coupling reactions is the basis for this selectivity.

This strategic importance is highlighted in the synthesis of complex molecules where specific substitution patterns are required. Flavin-dependent halogenase (Fl-Hal) enzymes, for example, exhibit exquisite regioselectivity in halogenating aromatic compounds, providing access to building blocks that are difficult to obtain through standard chemical methods. researchgate.net Such precision is paramount for developing advanced materials and therapeutic agents where the specific location of a functional group can dramatically alter the final properties and efficacy.

The Significance of Positional Isomerism in Dibromo-Diiodobenzene Systems

Positional isomers are molecules that have the same molecular formula but differ in the position of their functional groups on the carbon skeleton. unacademy.comunacademy.com In the case of dibromo-diiodobenzene, several positional isomers exist, each with distinct chemical and physical properties. The relative positioning of the bromine and iodine atoms significantly impacts the molecule's electronic distribution, steric hindrance, and reactivity in subsequent chemical reactions. dergipark.org.tr

For example, 1,4-dibromo-2,5-diiodobenzene (B1312432) has been studied for its on-surface reactions to form organometallic and covalent nanostructures. researchgate.netacs.org The selective reactivity of the iodine substituents in this isomer allows for controlled polymerization on metallic surfaces. In contrast, theoretical studies on various dibromobenzene isomers have shown that the atom's position significantly influences spin-dependent electronic transport properties, highlighting the potential for designing efficient molecular junctions by selecting the appropriate isomer. dergipark.org.tr Academic research often focuses on comparing these isomers to understand how the substituent pattern dictates the outcome of synthetic transformations and the properties of the resulting materials.

The Research Frontier of 1,5-Dibromo-2,4-diiodobenzene

Current academic investigations into this compound are centered on leveraging its unique substitution pattern for novel synthetic applications. This isomer is a valuable intermediate in the synthesis of various organic compounds. researchgate.net Its structure, with two bromine and two iodine atoms, offers multiple reaction sites for cross-coupling and other functionalization reactions.

Recent research has explored the use of polyhalogenated benzenes, including isomers like this compound, as flame retardants, although this is a broad application of the chemical class. cpsc.gov The primary academic interest, however, lies in its role as a versatile building block in synthetic chemistry. The distinct reactivity of the iodo- and bromo-substituents allows for sequential, site-selective functionalization, enabling the construction of complex molecular architectures that would be challenging to synthesize by other means. acs.org The ongoing exploration of its reactivity profile continues to open new avenues for the design and synthesis of novel functional materials and bioactive molecules.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,5-dibromo-2,4-diiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2I2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFGFOLOKJONHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)I)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398919 | |

| Record name | Benzene, 1,5-dibromo-2,4-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96843-23-1 | |

| Record name | 1,5-Dibromo-2,4-diiodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96843-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,5-dibromo-2,4-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-DIBROMO-2,4-DIIODO-BENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,5 Dibromo 2,4 Diiodobenzene

Direct Synthetic Routes to 1,5-Dibromo-2,4-diiodobenzene

The direct synthesis of this compound presents a significant challenge in achieving the desired regiochemistry. This approach typically involves the direct halogenation of a disubstituted benzene (B151609) precursor.

Regioselective Direct Iodination and Bromination Strategies

A primary strategy for the direct synthesis of this compound is the electrophilic iodination of 1,3-dibromobenzene (B47543). In this reaction, the two bromine atoms, which are meta-directing deactivators, influence the position of the incoming iodine atoms. The positions ortho and para to the bromine atoms (positions 2, 4, and 6) are activated relative to the other positions. The most likely positions for iodination would be the 4 and 6 positions due to steric hindrance at the 2-position, which is situated between the two bromine atoms. A subsequent iodination would then occur at the remaining activated position.

Achieving high regioselectivity in such reactions is often difficult, and mixtures of isomers are common. zenodo.org Modern methods often employ specific catalytic systems to enhance selectivity. For instance, the use of N-iodosuccinimide (NIS) in the presence of an acid catalyst like trifluoroacetic acid has been shown to be effective for the iodination of various aromatic compounds. acs.org

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield of the desired isomer and minimizing side products. Key parameters include the choice of halogenating agent, catalyst, solvent, reaction temperature, and reaction time. For the direct iodination of dibromobenzenes, harsh conditions such as high temperatures and strong acids have been historically used, but these often lead to poor selectivity and byproducts. google.com

Recent advancements focus on milder and more selective methods. The use of N-halosuccinimides in fluorinated solvents like hexafluoroisopropanol has been shown to provide high regioselectivity and yields for the halogenation of a wide range of arenes under mild conditions. organic-chemistry.org The development of one-pot sequential halogenation procedures also demonstrates the versatility of these newer methods. researchgate.net

Below is a table summarizing typical conditions for direct halogenation reactions, highlighting the evolution from harsher to milder, more selective methods.

| Starting Material | Halogenating Agent | Catalyst/Solvent | Temperature | Time | Product | Yield | Reference |

| 1,4-Dibromobenzene (B42075) | Iodine | Conc. H₂SO₄ | 130°C | 2 days | 1,4-Dibromo-2,5-diiodobenzene (B1312432) | - | google.com |

| 1,4-Dibromobenzene | N-Iodosuccinimide | Trifluoroacetic Acid | 68-72°C | 15-25 h | 1,4-Dibromo-2,5-diiodobenzene | - | |

| Various Arenes | N-Bromosuccinimide | Tetrabutylammonium bromide | - | - | para-Bromoarenes | Good | organic-chemistry.org |

| Various Arenes | N-Halosuccinimide | Hexafluoroisopropanol | Mild | - | Halogenated Arenes | Good | organic-chemistry.org |

This table represents general findings for related compounds, as specific optimized data for the direct synthesis of this compound is not widely published.

Multi-Step Synthetic Pathways Utilizing Functional Group Interconversions Leading to this compound

Due to the challenges in controlling regioselectivity in direct halogenation, multi-step synthetic pathways are often employed. These routes offer greater control over the final substitution pattern by utilizing the directing effects of various functional groups that can be later transformed or removed.

Transformation of Precursor Aromatic Systems (e.g., Anilines, Nitrobenzenes)

A powerful strategy in multi-step synthesis involves starting with a precursor like an aniline (B41778) or a nitrobenzene (B124822). youtube.com These functional groups exert strong directing effects and can be chemically modified in subsequent steps. For example, a nitro group is a strong meta-director, while an amino group is a strong ortho, para-director. lumenlearning.com

A plausible, though not explicitly documented for this specific isomer, multi-step synthesis for this compound could start from 1,3-dibromobenzene. A synthetic sequence could involve:

Nitration: Introduction of a nitro group onto the 1,3-dibromobenzene ring. The bromine atoms would direct the nitration to the 4-position.

Reduction: The nitro group is then reduced to an amino group, transforming the directing properties from meta to ortho, para.

Halogenation: The resulting aniline derivative can then be selectively halogenated. The amino group would direct incoming iodine atoms to its ortho and para positions.

Diazotization and Removal/Replacement: The amino group can then be removed or replaced via a Sandmeyer-type reaction, where the amine is converted into a diazonium salt, which is a versatile intermediate. units.ityoutube.com

A similar strategy is documented for the synthesis of the related isomer, 1,4-dibromo-2,5-diiodobenzene, which starts with 1,4-dibromobenzene and proceeds through nitration, reduction to an aniline, iodination, and finally a diazotization-iodination step. google.com This highlights the utility of aniline and nitrobenzene precursors in controlling the synthesis of polyhalogenated benzenes.

Sequential Introduction and Manipulation of Halogen Atoms

Sequential halogenation is a cornerstone of synthesizing mixed polyhalogenated aromatic compounds. This strategy involves introducing the halogen atoms in a specific order to exploit the directing effects of the halogens already present on the ring. researchgate.net Halogens are deactivating but ortho, para-directing substituents.

A hypothetical sequential synthesis of this compound could begin with a suitable starting material where the halogens are introduced one or two at a time. For instance, starting with 1,3-dibromobenzene, a controlled iodination could be performed to introduce the first iodine atom at the 4-position. The resulting 1,3-dibromo-5-iodobenzene (B9818) would then be subjected to a second iodination, which would be directed to the remaining activated position.

The success of such a strategy hinges on the ability to control the stoichiometry and reaction conditions at each step to prevent over-halogenation or the formation of undesired isomers. The development of one-pot, multi-halogenation reactions where different halogenating agents are added sequentially to the reaction mixture represents a significant advancement in this area. researchgate.net

Below is a table outlining a conceptual multi-step synthesis pathway.

| Step | Starting Material | Reagents | Key Transformation | Intermediate/Product |

| 1 | 1,3-Dibromobenzene | HNO₃, H₂SO₄ | Nitration | 2,6-Dibromo-4-nitroaniline |

| 2 | 2,6-Dibromo-4-nitroaniline | Sn, HCl or H₂, Pd/C | Reduction of nitro group | 2,6-Dibromo-4-aminobenzene |

| 3 | 2,6-Dibromo-4-aminobenzene | I₂, KI or NIS | Iodination | 2,6-Dibromo-4-amino-1,3-diiodobenzene |

| 4 | 2,6-Dibromo-4-amino-1,3-diiodobenzene | NaNO₂, H₂SO₄; then H₃PO₂ | Deamination | This compound |

This table represents a plausible synthetic route based on established organic chemistry principles, as a specific documented synthesis for this exact pathway was not found in the search results.

Chemical Reactivity and Mechanistic Investigations of 1,5 Dibromo 2,4 Diiodobenzene

Differential Reactivity of Halogen Atoms in 1,5-Dibromo-2,4-diiodobenzene

The reactivity of halogen atoms in aryl halides towards cross-coupling reactions generally follows the order I > Br > Cl > F. thieme-connect.com This trend is attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by a transition metal catalyst.

In this compound, the iodine atoms exhibit significantly higher reactivity than the bromine atoms in palladium-catalyzed cross-coupling reactions. mit.edu This chemoselectivity allows for the preferential substitution of the iodo groups while leaving the bromo groups intact for subsequent transformations under more forcing reaction conditions. mit.edu This stepwise functionalization is a key feature that makes this compound a valuable intermediate in the synthesis of complex organic molecules. For instance, in the synthesis of a doubly annulated cycloparaphenylene, this compound was utilized to achieve double annulation through a reaction at the iodo positions, followed by reductive aromatization. researchgate.net

The selective reactivity of iodine over bromine has been exploited in various synthetic strategies. For example, the synthesis of the upper part of the "NanoPutian" molecular structure begins with this compound, where Sonogashira coupling occurs selectively at the iodo positions. encyclopedia.pub

The lability of the halogen atoms in this compound is governed by a combination of steric and electronic factors.

Electronic Effects: Halogens are electron-withdrawing groups through their inductive effect, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. purechemistry.org However, they can also donate electron density to the ring via resonance. libretexts.org In the context of cross-coupling reactions, the electron-withdrawing nature of the halogens influences the electron density at the carbon atoms of the C-X bonds. The greater electronegativity of bromine compared to iodine means it exerts a stronger inductive electron-withdrawing effect. purechemistry.org

Steric Effects: The arrangement of the four halogen substituents on the benzene ring creates a sterically hindered environment. researchgate.net The size of the halogen atoms (I > Br) and their positions relative to each other influence the accessibility of the C-X bonds to the bulky transition metal catalysts used in cross-coupling reactions. libretexts.orgnih.gov In some cases, steric hindrance can influence the regioselectivity of a reaction, favoring attack at the less hindered position. libretexts.org For instance, in the treatment of some oligobromoarenes with bases, steric crowding can prevent deprotonation. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound

Transition metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. thieme-connect.comrsc.org this compound is an excellent substrate for these reactions due to its predictable and sequential reactivity.

Palladium catalysts are widely employed for cross-coupling reactions involving aryl halides. d-nb.infobeilstein-journals.org The Suzuki-Miyaura and Sonogashira couplings are two of the most important palladium-catalyzed reactions for forming C-C bonds. rsc.org

The significantly weaker carbon-iodine bond compared to the carbon-bromine bond allows for highly chemoselective functionalization at the 2 and 4 positions of this compound. mit.edu This has been demonstrated in Sonogashira coupling reactions, where terminal alkynes are coupled exclusively at the iodo-substituted positions using a palladium-copper co-catalyst system. mit.eduencyclopedia.pub

For example, the reaction of this compound with 4-(dodecyloxy)phenylacetylene in the presence of a Pd(0)/Cu(I) catalyst results in the selective formation of 1,5-dibromo-2,4-bis((4-(dodecyloxy)phenyl)ethynyl)benzene. mit.edu Similarly, in the synthesis of bisimidazole cruciforms, a Sonogashira coupling was utilized to react at the iodo positions of this compound. sioc-journal.cn

The general conditions for these selective couplings often involve mild temperatures and standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in the presence of a copper(I) co-catalyst and an amine base. rsc.orgacs.org

Table 1: Examples of Chemoselective Sonogashira Coupling at the Iodide Positions of this compound

| Alkyne | Catalyst System | Product | Reference |

| 4-(dodecyloxy)phenylacetylene | Pd(0)/Cu(I) | 1,5-dibromo-2,4-bis((4-(dodecyloxy)phenyl)ethynyl)benzene | mit.edu |

| 4-oxytrimethylsilylbut-1-yne | Sonogashira coupling | 2,5-bis(4-tert-butyldimethylsiloxy-1′-butynyl)-1,4-di-bromobenzene | encyclopedia.pub |

This table is illustrative and based on reported synthetic applications.

Following the selective functionalization of the iodide positions, the remaining bromide positions can be subjected to further cross-coupling reactions under more vigorous conditions. mit.edu This sequential approach allows for the synthesis of unsymmetrically substituted aromatic compounds that would be difficult to prepare through other methods.

While the initial search results highlight the selective reactivity at the iodide positions, they also imply that the bromide positions are available for subsequent reactions. mit.edu These subsequent transformations would likely require higher temperatures, different catalyst systems (e.g., more active catalysts or ligands), or a change in the coupling partner to overcome the higher activation barrier of the C-Br bond cleavage. This stepwise approach is a powerful tool for the construction of complex, highly functionalized aromatic systems.

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura, Sonogashira Coupling)

Electrophilic and Nucleophilic Aromatic Substitution Studies

There is a lack of published studies investigating the electrophilic or nucleophilic aromatic substitution reactions specifically for this compound. Without experimental data, any discussion on the regioselectivity of substitution reactions on this molecule would be purely speculative and based on general principles rather than concrete research findings.

On-Surface Reactions and Mechanistic Understanding of Dehalogenation

The investigation for on-surface reaction studies of this compound on metal substrates yielded no results. This is in stark contrast to its 1,4-dibromo-2,5-diiodo isomer, for which there are numerous detailed studies. As a result, no information can be provided for the following subsections based on direct research of the target compound:

Applications of 1,5 Dibromo 2,4 Diiodobenzene in Advanced Materials Chemistry

Precursor for the Synthesis of Novel Carbon-Rich Nanostructures and Molecular Frameworks

1,5-Dibromo-2,4-diiodobenzene serves as a fundamental building block in the bottom-up synthesis of novel carbon-rich nanostructures and complex molecular frameworks.

A significant application of this compound is in the synthesis of doubly-annulated cycloparaphenylenes (CPPs). These are figure-eight-shaped molecules where two paraphenylene rings are fused to a central benzene (B151609) unit. In one study, a doubly-annulated chemscene.comcycloparaphenylene was synthesized through a double annulation reaction between a CPP precursor and this compound, followed by reductive aromatization. oup.comresearchgate.net The structure of the resulting molecule was confirmed by NMR, mass spectrometry, and single-crystal X-ray diffraction analysis. oup.comresearchgate.net This synthesis demonstrates the utility of this compound in creating complex, strained nanohoops with unique topologies and electronic properties. oup.com

| Reactants | Reaction Type | Product | Significance |

| Cycloparaphenylene precursor, this compound | Double annulation, Reductive aromatization | Doubly-annulated chemscene.comcycloparaphenylene | Creation of complex, figure-eight nanohoops with potential for novel electronic and topological properties. oup.comresearchgate.net |

The selective reactivity of this compound is also exploited in the on-surface synthesis of extended polyphenylene chains and graphene nanostructures. By carefully controlling the reaction conditions on a metal surface, such as gold (Au(111)) or silver (Ag(100)), the iodine atoms can be selectively removed first, leading to the formation of organometallic intermediates. researchgate.netacs.org Subsequent thermal annealing can then cleave the bromine atoms, resulting in the formation of covalent polyphenylene chains. researchgate.netx-mol.com This method allows for the precise, bottom-up construction of one-dimensional molecular wires and, with further cyclodehydrogenation, can lead to the formation of disordered graphene nanostructures. x-mol.com This surface-confined polymerization is a powerful technique for creating atomically precise carbon-based nanomaterials. researchgate.netacs.org

Building Block for Conjugated Polymer Systems with Tailored Electronic Properties

This compound is a valuable monomer for the synthesis of conjugated polymers. These polymers, characterized by alternating single and double bonds along their backbone, exhibit interesting electronic and optical properties. The di- and tetra-substituted nature of this compound allows for the creation of cross-linked and branched polymer architectures. By incorporating this building block into polymer chains, chemists can tailor the electronic properties of the resulting materials for specific applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). chemicalbook.com

Design and Fabrication of Organic Crystalline Materials and Supramolecular Assemblies

The defined geometry and multiple halogen atoms of this compound make it an excellent candidate for the design of organic crystalline materials and supramolecular assemblies. The bromine and iodine atoms can participate in halogen bonding, a type of non-covalent interaction that can direct the self-assembly of molecules into well-defined, ordered structures. researchgate.net This property has been utilized in the synthesis of metallo-organic cages and other complex supramolecular architectures. rsc.org For instance, it has been used as a starting material in the synthesis of doubly annulated m-terphenyl-based molecular tweezers. researchgate.net

Development of Charge-Transfer Materials for Molecular Electronics and Photovoltaic Applications

The electron-withdrawing nature of the halogen atoms in this compound makes it a useful component in the design of charge-transfer materials. When combined with electron-donating molecules, it can form charge-transfer complexes, which are essential for applications in molecular electronics and photovoltaics. Research has shown its use in the synthesis of molecular tweezers that can form charge-transfer complexes with electron acceptors like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net

Intermediates for Synthetically Challenging Pharmaceutical Precursors (e.g., Anti-HIV and Anticancer Drug Intermediates)

Beyond materials science, this compound and its derivatives have been identified as important intermediates in the synthesis of pharmaceutically active compounds. For example, the related compound 1,5-dibromo-2,4-dimethoxybenzene (B1586223) is a key intermediate in the synthesis of an anti-HIV agent. researchgate.net While direct applications of this compound in drug synthesis are less commonly reported, its versatile reactivity makes it a potential precursor for complex molecules with biological activity.

Advanced Spectroscopic and Analytical Methodologies for Characterization of 1,5 Dibromo 2,4 Diiodobenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For 1,5-dibromo-2,4-diiodobenzene, both ¹H and ¹³C NMR would be utilized to confirm its substitution pattern.

In ¹³C NMR spectroscopy, the spectrum of this compound would be expected to show six distinct signals for the benzene (B151609) carbons, four corresponding to the carbons bearing halogen substituents and two for the carbons bonded to hydrogen. The chemical shifts of these carbons are influenced by the electronegativity and position of the bromine and iodine atoms. For instance, in related dibrominated benzene derivatives, the carbon atoms directly bonded to bromine typically exhibit resonances in a predictable range. rsc.org The precise chemical shifts and coupling constants would be critical for confirming the 1,5-dibromo-2,4-diiodo substitution pattern and distinguishing it from other isomers.

Table 1: Expected ¹H NMR Spectral Characteristics for Dibromo-diiodobenzene Isomers

| Compound | Expected Number of Proton Signals | Expected Multiplicity |

| This compound | 2 | Doublets |

| 1,4-Dibromo-2,5-diiodobenzene (B1312432) | 1 | Singlet |

Mass Spectrometry Techniques (e.g., LC-MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₆H₂Br₂I₂), the molecular weight is approximately 487.7 g/mol .

The mass spectrum of this compound would exhibit a characteristic isotopic cluster for the molecular ion peak [M]⁺ due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br with approximately 1:1 natural abundance) and two iodine atoms (¹²⁷I is monoisotopic). This would result in a complex pattern of peaks for the molecular ion.

Electron impact (EI) ionization would likely lead to fragmentation of the molecular ion. Common fragmentation pathways for halogenated aromatic compounds involve the loss of halogen atoms. libretexts.orgchemguide.co.uk For this compound, one would anticipate observing fragment ions corresponding to the sequential loss of iodine and bromine atoms. Due to the relative bond strengths (C-I bond is weaker than C-Br), the initial loss of an iodine atom is a highly probable fragmentation pathway.

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | m/z (approximate) | Description |

| [C₆H₂Br₂I₂]⁺ | 486, 488, 490 | Molecular ion cluster |

| [C₆H₂Br₂I]⁺ | 359, 361, 363 | Loss of one iodine atom |

| [C₆H₂BrI₂]⁺ | 407, 409 | Loss of one bromine atom |

| [C₆H₂BrI]⁺ | 280, 282 | Loss of one bromine and one iodine atom |

Note: The m/z values are approximated for the most abundant isotopes and will appear as clusters due to bromine isotopes.

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure for this compound itself is not described in the provided search results, detailed crystallographic data is available for a closely related derivative, 1,5-dibromo-2,4-dimethoxybenzene (B1586223) (C₈H₈Br₂O₂). nih.govresearchgate.net

The analysis of this derivative provides significant insight into the molecular geometry and packing that can be expected for compounds with a 1,5-dibromo-2,4-disubstituted benzene core. The study revealed that 1,5-dibromo-2,4-dimethoxybenzene crystallizes in the monoclinic system with the space group P2₁/c. nih.gov All non-hydrogen atoms in the molecule are essentially coplanar, with weak intermolecular C-H···O hydrogen bonds connecting the molecules into chains. nih.gov This planarity and the nature of the intermolecular interactions are crucial for understanding the solid-state properties of such materials.

Table 3: Crystallographic Data for 1,5-Dibromo-2,4-dimethoxybenzene

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.7944 (2) |

| b (Å) | 8.5884 (4) |

| c (Å) | 14.7877 (4) |

| β (°) | 107.838 (1) |

| Volume (ų) | 942.32 (6) |

| Z | 4 |

Data sourced from Vijesh et al. (2012). nih.gov

Chromatographic Methods (e.g., HPLC, UPLC, GC) for Purity Determination and Separation

Chromatographic techniques are essential for assessing the purity of chemical compounds and for separating mixtures of isomers. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are routinely used for the analysis of halogenated aromatic compounds.

The purity of isomers of dibromo-diiodobenzene has been successfully determined using GC. For example, 1,4-dibromo-2,5-diiodobenzene has been shown to have a purity of greater than 96.0% by GC analysis. tcichemicals.com Similarly, the purity of 1,2-dibromo-4,5-diiodobenzene (B1631291) was determined to be greater than 97.0% by GC. tcichemicals.com These examples highlight the utility of GC, likely with a flame ionization detector (FID) or a mass spectrometer (GC-MS), for the quality control of such compounds.

HPLC and UPLC, particularly in the reversed-phase mode with a C18 column, are well-suited for separating mixtures of halogenated benzene isomers. nih.govnsf.gov The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase. The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be optimized to achieve baseline separation of closely related isomers. The retention time of each isomer is a key parameter for its identification and quantification.

Surface-Sensitive Analytical Techniques (e.g., Scanning Tunneling Microscopy, X-ray Photoemission Spectroscopy) for On-Surface Reaction Monitoring

Surface-sensitive analytical techniques provide the ability to study the behavior of molecules at interfaces, which is crucial for applications in materials science and nanotechnology. Scanning Tunneling Microscopy (STM) and X-ray Photoemission Spectroscopy (XPS) are powerful tools for investigating the adsorption, self-assembly, and on-surface reactions of molecules like this compound.

STM allows for the real-space visualization of individual molecules on a conductive surface. Studies on polybrominated benzenes on silver (Ag(111)) and copper (Cu(110)) surfaces have demonstrated the ability of STM to monitor processes such as dehalogenation (the removal of halogen atoms). tongji.edu.cnrsc.org For this compound, STM could be used to observe its self-assembly into ordered structures on a surface, driven by intermolecular halogen bonding. morressier.com Furthermore, by applying a voltage pulse from the STM tip or by heating the surface, it would be possible to induce and monitor the sequential cleavage of the C-I and C-Br bonds, providing fundamental insights into its on-surface reactivity.

XPS is a technique that provides information about the elemental composition and chemical states of the atoms on a surface. For a molecule like this compound adsorbed on a surface, XPS could be used to identify the presence of bromine, iodine, and carbon. By analyzing the binding energies of the core-level electrons (e.g., Br 3d, I 3d, C 1s), one could determine the chemical state of these elements and monitor changes that occur during on-surface reactions, such as the formation of organometallic intermediates or covalent bonds after dehalogenation. nih.gov

Computational and Theoretical Investigations of 1,5 Dibromo 2,4 Diiodobenzene Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of halogenated benzene (B151609) derivatives. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine key molecular properties. semanticscholar.orgnih.gov For halogenated benzenes, these calculations can elucidate the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the nature of the carbon-halogen bonds.

The electronic properties of multi-halogenated benzenes are significantly influenced by the nature and position of the halogen substituents. For instance, studies on related diiodobenzene compounds suggest that the presence of iodine is a dominant factor in determining hole transport capabilities in the solid state, a crucial characteristic for organic semiconductors. nih.gov Theoretical calculations for 1,5-dibromo-2,4-diiodobenzene would similarly focus on how the interplay between the four halogen atoms affects the molecule's electrostatic potential and polarizability. The calculated HOMO-LUMO gap provides a theoretical estimate of the molecule's electronic excitation energy and is a critical parameter for designing materials for optoelectronic applications. nbinno.com Reactivity profiles can be predicted by analyzing calculated parameters such as atomic charges and frontier orbital densities, which indicate the most likely sites for electrophilic or nucleophilic attack and the relative lability of the C-I versus C-Br bonds.

| Computational Method | Predicted Property | Significance for this compound |

| Density Functional Theory (DFT) | Molecular orbital energies (HOMO, LUMO), electron density, electrostatic potential | Predicts electronic band gap, charge transport properties, and sites of reactivity. |

| Ab initio methods | Bond dissociation energies, vibrational frequencies | Elucidates the relative strength and reactivity of C-I and C-Br bonds. |

| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra | Predicts optical properties for applications in organic electronics. |

Molecular Dynamics and Reaction Pathway Modeling for Complex Transformations

While quantum chemical calculations describe the static properties of a single molecule, molecular dynamics (MD) simulations are used to model the dynamic behavior of molecular systems over time. nih.gov For a molecule like this compound, MD simulations can be used to understand its conformational flexibility, diffusion in solution, and interactions with other molecules or surfaces. This is particularly important for modeling complex transformations such as polymerization or on-surface synthesis, where the molecule undergoes a series of reaction steps.

Reaction pathway modeling, often using quantum mechanics/molecular mechanics (QM/MM) methods or techniques like the nudged elastic band (NEB) method, can map out the energy landscape of a chemical reaction. This allows for the identification of transition states and the calculation of activation energies for specific reaction steps, such as the sequential dehalogenation of the molecule. For materials synthesis, understanding these pathways is crucial for controlling the reaction outcome and optimizing conditions to favor the formation of desired products, such as specific polymers or graphene nanostructures. acs.org

Prediction of Self-Assembly Behavior and Intermolecular Interactions in Solid-State Materials

The arrangement of molecules in the solid state dictates the macroscopic properties of the resulting material. Predicting how this compound molecules will pack in a crystal is essential for designing materials with desired electronic or optical properties. Intermolecular interactions, though weak, collectively determine the crystal structure. For halogenated aromatics, halogen bonding (a non-covalent interaction between a halogen atom and a nucleophilic site) and π-π stacking are the dominant forces. nih.govscispace.com

Computational methods can predict these interactions and the resulting crystal packing. Hirshfeld surface analysis is a common technique used to visualize and quantify intermolecular contacts in a crystal. scispace.com By mapping properties like electrostatic potential onto the molecular surface, researchers can identify the key interactions driving self-assembly. Studies on related compounds, such as 1,5-dibromo-2,4-dimethoxybenzene (B1586223), reveal how weak C-H···O hydrogen bonds and other contacts dictate the formation of specific packing motifs like chains or layers. researchgate.netnih.gov Similar analyses for this compound would focus on the interplay of Br···I, I···I, and Br···Br halogen bonds, as well as π-stacking, to predict its solid-state architecture.

| Interaction Type | Description | Relevance to this compound |

| Halogen Bonding | Non-covalent interaction involving halogen atoms (I, Br) as electrophilic centers. | A primary driving force for self-assembly and crystal packing. |

| π-π Stacking | Attractive, non-covalent interaction between aromatic rings. | Influences charge transport properties in organic semiconductors. |

| van der Waals Forces | Weak, non-specific attractive forces between molecules. | Contribute to the overall stability of the solid-state structure. |

Density Functional Theory (DFT) Studies on On-Surface Dehalogenation Mechanisms

On-surface synthesis, where precursor molecules react directly on a catalytic metal surface under ultra-high vacuum conditions, is a powerful bottom-up approach to creating precisely structured nanomaterials. Multi-halogenated aromatic molecules are ideal precursors for this process. DFT calculations are critical for understanding the mechanisms of on-surface reactions, particularly the selective cleavage of carbon-halogen bonds (dehalogenation).

Studies on the closely related isomer 1,4-dibromo-2,5-diiodobenzene (B1312432) on gold and silver surfaces have shown that dehalogenation is a stepwise process. acs.org The C-I bonds, being weaker, cleave at lower temperatures than the C-Br bonds. DFT calculations can model the adsorption of the precursor molecule on the surface, calculate the activation barriers for the cleavage of each C-X bond, and predict the structure of the resulting organometallic intermediates and final covalent products. acs.org For this compound, DFT would be used to predict the temperature thresholds for selective deiodination and debromination, providing a theoretical roadmap for the controlled, on-surface synthesis of specific polyphenylene chains or other nanostructures.

Theoretical Support for the Electronic and Geometric Structures of Derived Materials

Once this compound is used as a building block to create larger materials, such as polymers or nanoribbons, theoretical calculations are again essential to understand the properties of these new structures. DFT is widely used to predict the geometric and electronic properties of these derived materials. nih.govmdpi.com

For example, if this compound were used to synthesize a conjugated polymer, DFT calculations could predict the polymer's band structure, density of states, and effective charge carrier masses. These calculated parameters are directly related to the material's conductivity and suitability for use in electronic devices like transistors or solar cells. nbinno.comchemicalbook.com Theoretical modeling can also predict how the geometry of the polymer chain, such as its planarity and torsion angles between monomer units, influences its electronic properties. mdpi.com This theoretical feedback provides crucial insights that help chemists refine molecular design to achieve materials with enhanced performance characteristics. mdpi.com

Future Directions and Emerging Research Opportunities for 1,5 Dibromo 2,4 Diiodobenzene

Exploration of Novel and Efficient Synthetic Routes with Atom Economy

The development of synthetic methodologies that are both efficient and adhere to the principles of green chemistry is a paramount goal in modern organic synthesis. For a molecule like 1,5-dibromo-2,4-diiodobenzene, future research should prioritize the discovery of synthetic routes that maximize atom economy, minimizing waste and hazardous byproducts.

Furthermore, exploring flow chemistry for the synthesis of this compound could offer advantages in terms of safety, scalability, and reaction control. An idealized synthetic pathway would involve a high-yielding, one-pot procedure from a simple starting material, embodying the principles of atom economy.

Table 1: Comparison of Synthetic Strategies for Polyhalogenated Benzenes

| Synthetic Strategy | Advantages | Challenges | Relevance to this compound |

| Classical Multi-step Synthesis | Well-established procedures for related isomers. | Often low atom economy, harsh conditions, and multiple purification steps. | Provides a baseline for improvement. |

| Direct C-H Halogenation | High atom economy, fewer steps. | Achieving the desired regioselectivity for the 1,5-dibromo-2,4-diiodo pattern. | A key area for future catalyst development. |

| Flow Chemistry | Enhanced safety, scalability, and precise control of reaction parameters. | Requires specialized equipment and optimization. | Could enable safer and more efficient production. |

Expanded Applications in Emerging Fields of Advanced Materials and Nanotechnology

The unique substitution pattern of this compound suggests that it could serve as a valuable precursor for novel advanced materials. The differential reactivity of the C-Br and C-I bonds allows for stepwise and selective functionalization, which is a powerful tool in the design of complex molecular architectures.

In the realm of organic electronics, the isomeric 1,4-dibromo-2,5-diiodobenzene (B1312432) is a known intermediate for the synthesis of organic semiconductors. nbinno.com It is plausible that polymers and small molecules derived from this compound would exhibit distinct electronic and photophysical properties due to the different arrangement of substituents. Future research should focus on synthesizing and characterizing such materials for potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

In nanotechnology, this compound could be utilized in the on-surface synthesis of precisely defined graphene nanoribbons or other carbon-based nanomaterials. The sequence of dehalogenation could potentially be controlled to direct the assembly of unique nanostructures on metallic surfaces.

Deeper Mechanistic Understanding of Complex Reaction Pathways and Selectivity

A fundamental understanding of the reaction mechanisms involving this compound is crucial for its effective utilization. The presence of two different halogens at four positions on the benzene (B151609) ring presents opportunities for highly selective transformations, such as in palladium-catalyzed cross-coupling reactions.

Future research should aim to elucidate the factors that govern the chemoselectivity of reactions at the C-I versus C-Br bonds. This would involve systematic studies of reaction kinetics, catalyst and ligand effects, and the influence of reaction conditions. Such mechanistic insights would enable chemists to predictably functionalize the molecule in a stepwise manner, opening up pathways to complex, multifunctional derivatives.

For instance, understanding the relative rates of Suzuki-Miyaura or Stille couplings at the different halogenated sites would be invaluable for the rational design of synthetic routes to target molecules.

Development of Integrated Experimental and Computational Methodologies

The synergy between experimental work and computational chemistry offers a powerful approach to accelerate research. For a relatively unexplored molecule like this compound, in-silico studies can provide valuable predictions and insights that guide experimental efforts.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict the molecule's geometry, electronic structure, and spectroscopic properties. semanticscholar.org Furthermore, computational modeling can be used to investigate the thermodynamics and kinetics of potential reaction pathways, aiding in the design of experiments and the interpretation of results. For example, DFT could be used to model the oxidative addition of a palladium catalyst to the C-I and C-Br bonds, providing a theoretical basis for the observed selectivity.

An integrated approach, where computational predictions are tested and refined through targeted experiments, would represent the most efficient path to unlocking the full potential of this compound.

Table 2: Potential Research Questions for Integrated Methodologies

| Research Area | Experimental Approach | Computational Approach |

| Reaction Selectivity | Systematic screening of catalysts, ligands, and reaction conditions for cross-coupling reactions. | DFT modeling of transition states for oxidative addition at C-I and C-Br bonds. |

| Material Properties | Synthesis and characterization of derivatives for electronic and photophysical properties. | Calculation of HOMO/LUMO energy levels, absorption spectra, and charge transport properties of hypothetical polymers and small molecules. |

| Spectroscopic Characterization | Acquisition of NMR, IR, and Raman spectra of the compound and its derivatives. | Prediction of spectroscopic data to aid in the assignment of experimental spectra. |

Potential for Heteroatom Incorporation and Advanced Functionalization Strategies

The introduction of heteroatoms into the aromatic core of this compound could lead to materials with significantly altered properties. Future research could explore the replacement of one or more of the halogen atoms with elements such as sulfur, nitrogen, or phosphorus.

For example, the synthesis of dibromo-di(thienyl)benzene derivatives could be of interest for the development of new conjugated polymers with applications in organic electronics. Similarly, the introduction of nitrogen-containing functional groups could impart useful properties for applications in coordination chemistry or as components of organic light-emitting materials.

Advanced functionalization strategies could also involve the conversion of the bromo and iodo substituents into other functional groups, such as boronic esters, which are versatile intermediates in organic synthesis. This would further expand the synthetic utility of this compound as a molecular scaffold.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling and storing 1,5-Dibromo-2,4-diiodobenzene in laboratory settings?

- Methodological Answer :

- Handling : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact and inhalation of vapors. Work in a fume hood with adequate ventilation .

- Storage : Keep the container tightly sealed in a dry, well-ventilated area. Store at 2–8°C in the dark to prevent degradation. Reseal opened containers immediately and maintain upright to avoid leakage .

- Emergency Measures : For spills, use inert absorbents (e.g., dry sand) and avoid electrostatic discharge. In case of exposure, flush eyes/skin with water for ≥15 minutes and seek medical attention .

Q. What are the standard synthesis protocols for this compound?

- Methodological Answer :

- Halogenation : Start with a benzene derivative (e.g., 1,5-dibromobenzene) and perform iodination using a directed metalation strategy or Ullmann coupling.

- Purification : Reflux intermediates in polar aprotic solvents (e.g., DMSO) under inert atmosphere. Distill under reduced pressure and crystallize using ethanol/water mixtures .

- Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios of halogens (Br₂/I₂) to minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Melting Point Analysis : Determine purity using a calibrated melting point apparatus (e.g., 141–143°C for analogous triazole derivatives) .

- NMR/IR Spectroscopy : Use / NMR to confirm substitution patterns and FT-IR to identify C-Br/C-I stretches (~500–600 cm⁻¹).

- X-ray Crystallography : Resolve crystal structure by co-crystallizing with X-bond acceptors (e.g., tetrafluoro-1,4-diiodobenzene) to enhance diffraction quality .

Advanced Research Questions

Q. How can Pd-catalyzed cross-coupling reactions involving this compound be optimized?

- Methodological Answer :

- Catalyst Selection : Use RuPhos-supported Pd catalysts for efficient oxidative addition, as aryl iodides react faster than bromides .

- Reaction Conditions : Employ mild temperatures (60–80°C) and ligand additives (e.g., SPhos) to reduce steric hindrance from the dibromo-diiodo substituents.

- Monitoring : Track coupling efficiency via GC-MS or MALDI-TOF to detect low-intensity M₂ products indicative of incomplete reactions .

Q. How can contradictions in crystallographic data for halogenated benzene derivatives be resolved?

- Methodological Answer :

- Iterative Refinement : Combine single-crystal X-ray data with computational modeling (DFT) to validate bond angles/ distances.

- Co-Crystallization : Introduce directional interactions (e.g., X-bonding with tetrafluoro-1,4-diiodobenzene) to stabilize 2D assemblies and improve data consistency .

- Error Analysis : Cross-reference thermal gravimetric (TGA) and IR data to confirm hydrogen bonding or π-π stacking contributions to lattice stability .

Q. What strategies mitigate steric and electronic challenges in Suzuki-Miyaura couplings with this compound?

- Methodological Answer :

- Steric Mitigation : Use bulky ligands (e.g., DavePhos) to shield the Pd center, preventing deactivation by ortho-halogens.

- Electronic Tuning : Introduce electron-withdrawing groups (e.g., -NO₂) on coupling partners to enhance electrophilicity at the Pd-aryl bond .

- Solvent Effects : Conduct reactions in toluene/DMF mixtures to balance solubility and reaction kinetics.

Q. How can strain-induced isomerization be controlled during synthesis?

- Methodological Answer :

- Mechanical Strain : Apply controlled torsional stress during crystallization to favor specific isomers (e.g., para-dihalogenated products) .

- Thermodynamic Control : Quench reactions at low temperatures (<0°C) to trap metastable intermediates.

- Catalytic Assistance : Use chiral auxiliaries (e.g., SKEWPHOS ligands) to direct regioselectivity and minimize undesired isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。